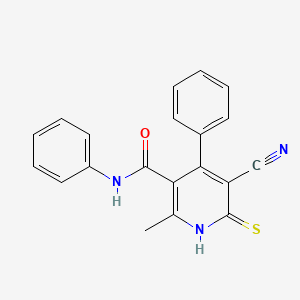![molecular formula C22H21N3O2S2 B5091974 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as compound 25 and has been synthesized using different methods.
科学的研究の応用
Compound 25 has been extensively studied for its potential applications in various fields. It has been reported to have anticancer, antidiabetic, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In addition, compound 25 has been investigated for its ability to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells.
作用機序
The mechanism of action of compound 25 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound 25 has been reported to have different biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models. In addition, compound 25 has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using compound 25 in lab experiments include its potent anticancer and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential use as a diagnostic agent for Alzheimer's disease. However, the limitations of using compound 25 include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of compound 25. These include:
1. Investigating the potential use of compound 25 as a therapeutic agent for different types of cancer.
2. Studying the mechanism of action of compound 25 to fully understand its effects on cancer cells and other biological systems.
3. Developing new synthetic methods for compound 25 to improve its yield and purity.
4. Investigating the potential use of compound 25 as a diagnostic agent for Alzheimer's disease.
5. Studying the pharmacokinetics and pharmacodynamics of compound 25 to optimize its therapeutic use.
In conclusion, compound 25 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. Compound 25 has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of compound 25 has been reported using different methods. The most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3-dihydroindole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-methylphenyl isothiocyanate to obtain compound 25. Other methods involve the use of different starting materials and reagents.
特性
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-16-6-8-18(9-7-16)23-22(28)24-19-10-12-20(13-11-19)29(26,27)25-15-14-17-4-2-3-5-21(17)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNXXIPAHOKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)
![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)

![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)
![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)

![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
